molecular formula C19H26N4O2 B6716674 N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-hydroxy-4-methylazepane-1-carboxamide

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-hydroxy-4-methylazepane-1-carboxamide

Cat. No.: B6716674
M. Wt: 342.4 g/mol
InChI Key: JQYGVMYNXTYPFS-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-hydroxy-4-methylazepane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole moiety linked to an azepane ring, which is further functionalized with hydroxy and carboxamide groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-hydroxy-4-methylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-19(25)9-4-11-22(12-10-19)18(24)20-13-17-21-15-5-2-3-6-16(15)23(17)14-7-8-14/h2-3,5-6,14,25H,4,7-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYGVMYNXTYPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)NCC2=NC3=CC=CC=C3N2C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-hydroxy-4-methylazepane-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the cyclopropyl group. The azepane ring is then constructed and functionalized with hydroxy and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization, distillation, and chromatography are crucial for obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-hydroxy-4-methylazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzimidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine.

Scientific Research Applications

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-hydroxy-4-methylazepane-1-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, warranting further investigation.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-hydroxy-4-methylazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety may bind to enzymes or receptors, modulating their activity. The hydroxy and carboxamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide
  • (E)-N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide

Uniqueness

Compared to similar compounds, N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-hydroxy-4-methylazepane-1-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the hydroxy and carboxamide groups, along with the azepane ring, imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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